molecular formula C19H22BrNO4 B590080 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester CAS No. 1329793-25-0

4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester

Cat. No.: B590080
CAS No.: 1329793-25-0
M. Wt: 418.353
InChI Key: HHVXLILNSZSXPW-JKSUIMTKSA-N
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Description

4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromophenyl group, two methyl groups, and two ester groups attached to a pyridine ring. The “d10” notation indicates that the compound is deuterated, meaning it contains deuterium atoms instead of hydrogen atoms, which can be useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzene, 2,6-dimethylpyridine, and diethyl malonate.

    Reaction Steps:

    Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature conditions to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding carboxylic acids.

Scientific Research Applications

4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving deuterated compounds to trace metabolic pathways.

    Medicine: Potential use in drug development and pharmacokinetic studies due to its deuterated nature.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester involves its interaction with specific molecular targets. The bromophenyl group can engage in various interactions with biological molecules, while the deuterated ester groups can influence the compound’s stability and metabolic pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester: Similar structure but with a chlorine atom instead of bromine.

    4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Methyl Ester: Similar structure but with methyl ester groups instead of diethyl ester groups.

Uniqueness

4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester is unique due to its deuterated nature, which can provide advantages in stability and tracing studies. The presence of the bromophenyl group also offers distinct reactivity compared to other halogenated derivatives.

Properties

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl) 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10,17,21H,5-6H2,1-4H3/i1D3,2D3,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVXLILNSZSXPW-JKSUIMTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OC([2H])([2H])C([2H])([2H])[2H])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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